N,N'-pyridine-2,6-diylbismaleimide

Description

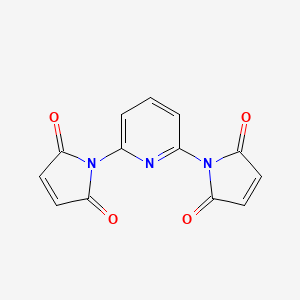

N,N'-Pyridine-2,6-diylbismaleimide is a heterocyclic compound featuring a central pyridine ring substituted at the 2- and 6-positions with maleimide functional groups. Maleimides are highly reactive towards thiol groups via Michael addition, making this compound valuable in bioconjugation, polymer chemistry, and enzyme inhibition studies. Its molecular formula is C₁₃H₇N₃O₄, with a molecular weight of 285.21 g/mol. The pyridine core provides rigidity and electronic effects, while the maleimide groups enable site-specific reactivity .

Properties

CAS No. |

6331-34-6 |

|---|---|

Molecular Formula |

C13H7N3O4 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)pyridin-2-yl]pyrrole-2,5-dione |

InChI |

InChI=1S/C13H7N3O4/c17-10-4-5-11(18)15(10)8-2-1-3-9(14-8)16-12(19)6-7-13(16)20/h1-7H |

InChI Key |

RIJSFLCTBDHBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-pyridine-2,6-diylbismaleimide typically involves the reaction of pyridine-2,6-diamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or dimethylformamide. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N,N’-pyridine-2,6-diylbismaleimide can be achieved through a continuous flow process. This involves the use of automated reactors where pyridine-2,6-diamine and maleic anhydride are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-pyridine-2,6-diylbismaleimide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The maleimide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.

Reduction: Pyridine-2,6-diylbismaleimide alcohol derivatives.

Substitution: N-substituted pyridine-2,6-diylbismaleimide derivatives.

Scientific Research Applications

N,N’-pyridine-2,6-diylbismaleimide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-pyridine-2,6-diylbismaleimide involves its ability to interact with various molecular targets. The maleimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparison with analogous pyridine-based derivatives:

Table 1: Key Structural and Molecular Properties

Key Observations :

- Functional Groups : The maleimide groups in the target compound contrast with the benzimidamide (), halogenated pivalamide (), and imidazole-methylene () substituents in analogs. Maleimides offer thiol-specific reactivity, whereas benzimidamides and imidazoles often participate in hydrogen bonding or metal coordination.

Commercial and Industrial Relevance

- Cost and Availability : Halogenated pyridine derivatives () are priced at $500–$6,000 depending on scale, reflecting their use as pharmaceutical intermediates. The target compound’s commercial data is unavailable, but maleimide-containing reagents are typically high-value due to niche applications .

- Applications :

- Bioconjugation : Maleimides are superior to imidazolium or benzimidamide groups for protein labeling.

- Drug Design : Halogenated derivatives () may serve as radioimaging agents, whereas the target compound’s reactivity suits enzyme inhibitor development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.